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molecular formula C12H13BrN2 B8339011 5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8339011
M. Wt: 265.15 g/mol
InChI Key: VILLSWYAEHPXRU-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

A mixture of 5-bromo-3-(1-cyclopentyl-2-methoxy-vinyl)-pyridin-2-ylamine (116.9 mg, 0.39 mmol) and perchloric acid (0.1 mL) in dioxane (1 mL) was heated at 80° C. for 2 hrs. Solvents were evaporated and the residue was washed with a solution of 2M. sodium carbonate (5 mL). A precipitate was formed and filtered off. It was washed with water and dried to afford the product 5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine (69.8 mg, 67% yield) as a brown solid. MS: m/z 265/266 [MH+].
Name
5-bromo-3-(1-cyclopentyl-2-methoxy-vinyl)-pyridin-2-ylamine
Quantity
116.9 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:10]OC)[C:5]([NH2:8])=[N:6][CH:7]=1.Cl(O)(=O)(=O)=O>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[CH:10][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
5-bromo-3-(1-cyclopentyl-2-methoxy-vinyl)-pyridin-2-ylamine
Quantity
116.9 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C(=COC)C1CCCC1
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
WASH
Type
WASH
Details
the residue was washed with a solution of 2M
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
It was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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